Copper usnate

Description

BenchChem offers high-quality Copper usnate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper usnate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H14CuO7 |

|---|---|

Molecular Weight |

405.8 g/mol |

IUPAC Name |

copper;4,8-diacetyl-2,9a-dimethyl-7,9-dioxodibenzofuran-1,3-diolate |

InChI |

InChI=1S/C18H16O7.Cu/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,11,22-23H,1-4H3;/q;+2/p-2 |

InChI Key |

BJKWDVRCNOATJS-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C(=C2C(=C1[O-])C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)[O-].[Cu+2] |

Origin of Product |

United States |

Copper Usnate: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper usnate, the copper(II) salt of the lichen-derived secondary metabolite usnic acid, has garnered interest for its potential antimicrobial properties. This technical guide provides an in-depth overview of the chemical structure of copper usnate, a representative synthesis protocol, and its proposed mechanism of antimicrobial action. Quantitative data from spectroscopic and biological analyses are summarized, and a detailed experimental workflow for the synthesis, characterization, and evaluation of copper usnate is presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of metallo-organic compounds derived from natural products.

Chemical Structure and Properties

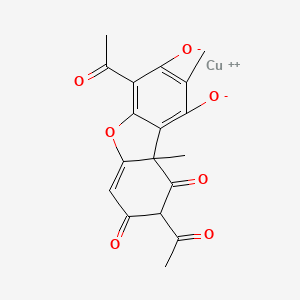

Copper usnate is a coordination complex formed between a copper(II) ion (Cu²⁺) and two usnate anions, which act as bidentate ligands. The usnate anion is the deprotonated form of usnic acid (C₁₈H₁₆O₇), a dibenzofuran (B1670420) derivative. The coordination of copper to usnic acid typically occurs through the phenolic hydroxyl group and the carbonyl oxygen of the acetyl group at position 6, forming a stable six-membered chelate ring.

The chemical formula for the most common stoichiometry of copper usnate is C₃₆H₃₀CuO₁₄ . The IUPAC name is copper(II) 4,8-diacetyl-2,9a-dimethyl-7,9-dioxodibenzofuran-1,3-diolate.

Table 1: Physicochemical and Spectroscopic Data for Copper Usnate

| Property | Value |

| Molecular Formula | C₃₆H₃₀CuO₁₄ |

| Molecular Weight | 750.17 g/mol |

| Appearance | Greenish solid |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO and DMF. |

| UV-Vis (λmax) | ~340-450 nm and a smaller peak at ~550-800 nm in DMSO.[1] |

| FT-IR (cm⁻¹) | ~3450 (O-H stretch of coordinated water), ~1620 (C=O stretch, shifted upon coordination), ~1550 (aromatic C=C stretch), ~515 (Cu-O stretch), ~410 (Cu-N stretch, if applicable).[2] |

| CAS Number | 94246-73-8 |

| PubChem CID | 46222573 |

Experimental Protocols

Synthesis of Copper(II) Usnate Complex

This protocol is a representative method adapted from the synthesis of copper(II) complexes with similar organic ligands.[2][3]

Materials:

-

(+)-Usnic acid (C₁₈H₁₆O₇)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Methanol (B129727) (reagent grade)

-

Distilled water

-

Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

Procedure:

-

Preparation of Sodium Usnate: Dissolve 1.0 g of (+)-usnic acid in 50 mL of methanol in a round-bottom flask. While stirring, slowly add 0.1 M NaOH solution dropwise until a clear, yellowish solution of sodium usnate is formed and the pH is approximately 7.0.

-

Preparation of Copper(II) Solution: In a separate beaker, dissolve 0.36 g of CuSO₄·5H₂O in 20 mL of distilled water.

-

Complexation: Slowly add the aqueous copper(II) sulfate solution to the methanolic solution of sodium usnate with constant stirring at room temperature. A greenish precipitate of copper usnate will form immediately.

-

Reaction Completion and Isolation: Continue stirring the reaction mixture for 2 hours at room temperature to ensure complete complexation.

-

Filtration and Washing: Collect the precipitate by vacuum filtration through a Büchner funnel. Wash the collected solid sequentially with distilled water (3 x 20 mL) and then with cold methanol (2 x 10 mL) to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the resulting green solid in a desiccator over anhydrous calcium chloride to a constant weight.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of copper usnate against a bacterial strain.[4]

Materials:

-

Copper usnate

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture (e.g., Staphylococcus aureus ATCC 29213)

-

96-well microtiter plates

-

Spectrophotometer (for measuring OD₆₀₀)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of copper usnate at a concentration of 10 mg/mL in DMSO.

-

Preparation of Bacterial Inoculum: Grow the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the copper usnate stock solution in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted copper usnate. Include a positive control (bacteria in MHB without copper usnate) and a negative control (MHB only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of copper usnate that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Biological Activity and Signaling Pathways

The antimicrobial activity of copper usnate is primarily attributed to the synergistic effects of usnic acid and copper(II) ions. The proposed mechanism of action involves multiple cellular targets, leading to bacterial cell death.

Key Mechanisms of Action:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the usnate ligand facilitates the transport of copper ions across the bacterial cell membrane. The accumulation of copper ions disrupts the membrane potential and increases its permeability.

-

Generation of Reactive Oxygen Species (ROS): Intracellular copper ions can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals. This induces oxidative stress, causing damage to lipids, proteins, and nucleic acids.

-

Inhibition of Essential Enzymes: Copper ions can bind to sulfhydryl groups in the active sites of essential bacterial enzymes, leading to their inactivation and the disruption of critical metabolic pathways.

-

DNA Damage: The generated ROS can cause oxidative damage to the bacterial DNA, leading to strand breaks and mutations, ultimately inhibiting replication and transcription.

Diagram of Proposed Antimicrobial Signaling Pathway

Experimental and Logical Workflows

The discovery and development of a novel metallo-antibiotic like copper usnate from a natural product involves a multi-step process. The following diagram illustrates a typical experimental workflow.

Diagram of Experimental Workflow

Conclusion

Copper usnate represents a promising naturally-derived metallo-organic compound with notable antimicrobial potential. Its multifaceted mechanism of action, involving cell membrane disruption, oxidative stress, and enzyme inhibition, makes it an interesting candidate for further investigation in the fight against antibiotic-resistant pathogens. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis, characterization, and biological evaluation of copper usnate, facilitating future research and development in this area. Further studies are warranted to fully elucidate its therapeutic potential, toxicity profile, and in vivo efficacy.

References

- 1. Synthesis, characterization, and antimicrobial properties of copper nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. Synthesis and Antimicrobial Activity of Copper Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Copper Usnate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of Copper Usnate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug development, and materials science.

Introduction

Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, has garnered significant attention for its diverse biological activities, including antimicrobial, antiviral, and cytotoxic properties. The complexation of usnic acid with metal ions, such as copper (II), can modulate its physicochemical properties and biological efficacy. Copper usnate, the resulting coordination complex, is a subject of growing interest for its potential therapeutic applications. This guide details the experimental protocols for the synthesis and characterization of copper usnate, presents quantitative data in a structured format, and explores its known biological interactions.

Synthesis of Copper (II) Usnate

The synthesis of copper (II) usnate typically involves the reaction of usnic acid with a suitable copper (II) salt, such as copper (II) acetate (B1210297) or copper (II) sulfate, in an appropriate solvent system. The following protocol is a representative method for its preparation.

Experimental Protocol: Synthesis of Copper (II) Usnate

Materials:

-

Usnic Acid

-

Copper (II) Acetate Monohydrate (or Copper (II) Sulfate Pentahydrate)

-

Deionized Water

Procedure:

-

Dissolution of Usnic Acid: Dissolve a specific molar equivalent of usnic acid in a minimal amount of hot ethanol with continuous stirring.

-

Preparation of Copper (II) Solution: In a separate vessel, dissolve an equimolar amount of copper (II) acetate monohydrate in deionized water.

-

Reaction: Slowly add the aqueous solution of copper (II) acetate to the ethanolic solution of usnic acid with vigorous stirring. A color change and the formation of a precipitate should be observed, indicating the formation of the copper usnate complex.

-

Reflux: The reaction mixture is then refluxed for a period of 2-4 hours to ensure the completion of the reaction.

-

Isolation: After cooling to room temperature, the precipitated copper usnate is collected by vacuum filtration.

-

Washing: The collected solid is washed sequentially with deionized water and cold methanol to remove any unreacted starting materials and impurities.

-

Drying: The purified copper usnate is dried under vacuum at a controlled temperature.

Experimental Workflow for Synthesis of Copper Usnate

A Technical Guide to the Natural Sourcing and Isolation of Usnic Acid for Copper Usnate Synthesis

Introduction

Usnic acid, a dibenzofuran (B1670420) derivative with the chemical formula C₁₈H₁₆O₇, is one of the most extensively researched secondary metabolites produced by lichens.[1][2] First isolated in 1844, this yellow, lipophilic compound is known for a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[1][3][4] These characteristics have made it a compound of significant interest for the pharmaceutical, cosmetic, and drug development industries.[1][5] Usnic acid exists in dextrorotatory (+), levorotatory (-), and racemic forms, with the (+)-enantiomer being the most common.[1][6] Its salts, known as usnates, can be synthesized, with copper usnate being a notable example used for its antimicrobial properties.[7][8] This technical guide provides a comprehensive overview of the natural sources of usnic acid, detailed protocols for its isolation and purification, and a methodology for the subsequent synthesis of copper usnate.

Natural Sources of Usnic Acid

Usnic acid is predominantly found in the cortical layer of lichens, where it is believed to offer protection against UV radiation and herbivores.[1][9] The concentration of usnic acid can vary significantly depending on the lichen species and environmental factors.[1] The primary lichen genera known to be rich sources of usnic acid include Usnea, Cladonia, Lecanora, Ramalina, Evernia, Parmelia, and Alectoria.[1][2][10]

Data Presentation: Usnic Acid Content in Various Lichen Species

The following table summarizes the quantitative yield of usnic acid from various lichen species as reported in scientific literature.

| Lichen Species | Family | Usnic Acid Content (% dry weight) | Reference(s) |

| Usnea subflorida | Usneaceae | 6.49% | [1][10] |

| Usnea florida | Usneaceae | 0.22% - 6.49% | [1][11] |

| Usnea barbata | Usneaceae | 0.22% - 6.49% | [1][11] |

| Usnea longissima | Usneaceae | 0.22% - 6.49% | [1][11] |

| Usnea rigida | Usneaceae | 0.22% - 6.49% | [1][11] |

| Usnea hirta | Usneaceae | 0.22% - 6.49% | [1][11] |

| Alectoria spp. | Alectoriaceae | up to 6% | [1][10] |

| Cladonia arbuscula | Cladoniaceae | 1.77% - 4.50% | [6] |

Isolation and Purification of Usnic Acid

The extraction and isolation of usnic acid involve a multi-step process that begins with the preparation of the lichen material, followed by solvent extraction and subsequent purification, typically by recrystallization.[1] Acetone (B3395972) has been identified as a highly effective solvent for this purpose.[5]

Caption: Workflow for the isolation and purification of usnic acid from lichen.

Comparative Analysis of Extraction Methods

Several methodologies can be employed for usnic acid extraction, with the choice significantly affecting the final yield and purity.[5][12] The heat reflux method using acetone is considered optimal.[12][13]

| Extraction Method | Solvent | Duration | Yield (mg/g dry weight) | Reference(s) |

| Heat Reflux | Acetone | 60 min | 4.25 ± 0.08 | [5][12][13] |

| Ultrasound-Assisted | Acetone | - | 2.33 ± 0.17 | [5][12][13] |

| Shaking | Acetone | - | 0.97 ± 0.08 | [5][12][13] |

| Soxhlet | Acetone | 48 hours | Not specified | [14] |

| Supercritical CO₂ | CO₂ with 4.3% ethanol | 7.48 hours | 3.72 ± 0.22 | [15] |

Experimental Protocols

Protocol 1: Optimized Heat Reflux Extraction [5][12][15]

-

Preparation: Weigh approximately 10-13 g of dried, finely ground lichen material and place it into a 500 mL round-bottom flask.[16]

-

Extraction: Add 160 mL of acetone to the flask.[16] A solid-to-solvent ratio of 1:10 to 1:20 (w/v) is recommended.[5]

-

Reflux: Set up a reflux apparatus and heat the mixture using a water bath (up to 90°C) or heating mantle to maintain a gentle reflux for 60 minutes.[5][15]

-

Filtration: Allow the mixture to cool to room temperature. Filter the extract through gravity or vacuum filtration to separate the lichen biomass from the acetone solution (filtrate).[16]

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the acetone, yielding the crude usnic acid extract.[1][16]

Protocol 2: Purification by Recrystallization [5][16]

-

Dissolution: Transfer the crude usnic acid extract to an Erlenmeyer flask. Add a minimal amount of hot acetone to completely dissolve the crude material.

-

Crystallization: To the hot acetone solution, add 95% ethanol. The recommended ratio is a 10:1 mixture of acetone to ethanol.

-

Isolation: Allow the solution to cool slowly to room temperature, promoting the formation of yellow, needle-like crystals. Isolate the purified crystals via vacuum filtration.

-

Washing and Drying: Wash the collected crystals with a small amount of ice-cold acetone to remove residual soluble impurities.[16] Allow the crystals to air-dry on filter paper.

-

Verification: The purity of the final product can be assessed by measuring its melting point (literature value: 204 °C) and using techniques like HPLC or polarimetry.[2][16]

Synthesis of Copper (II) Usnate

Copper usnate is the copper (II) salt of usnic acid.[7] Its synthesis involves a straightforward acid-base or salt metathesis reaction where the acidic protons of usnic acid are replaced by a copper ion. While specific patented formulations exist, a general laboratory synthesis can be proposed.[17]

Caption: Generalized workflow for the synthesis of copper usnate from usnic acid.

Experimental Protocol: Proposed Synthesis

-

Solution A: Dissolve a molar equivalent of purified usnic acid in a suitable organic solvent, such as ethanol or acetone, with gentle heating if necessary.

-

Solution B: In a separate vessel, dissolve a molar equivalent of a copper (II) salt, such as copper (II) sulfate (B86663) (CuSO₄·5H₂O) or copper (II) acetate (B1210297) (Cu(OAc)₂), in distilled water or a compatible solvent mixture.[18]

-

Reaction: Slowly add Solution B to Solution A dropwise while stirring vigorously at room temperature. A precipitate of copper usnate should form.

-

Completion: Continue stirring the reaction mixture for 1-2 hours to ensure the reaction goes to completion.[18]

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid sequentially with distilled water and the organic solvent used in Solution A to remove any unreacted starting materials and by-products.

-

Drying: Dry the final product, copper usnate, in a desiccator or under a vacuum.

Characterization of Copper Usnate

Confirmation of the synthesis and characterization of the copper usnate complex can be achieved using various analytical techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the copper ion to the usnic acid ligand by observing shifts in the characteristic absorption bands (e.g., C=O and O-H groups).[18]

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry.[18]

-

Elemental Analysis: To determine the elemental composition (C, H, Cu) and confirm the empirical formula of the synthesized complex.

-

Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the synthesized copper usnate.[18]

-

X-ray Diffraction (XRD): To study the crystalline structure of the final product.[18]

References

- 1. benchchem.com [benchchem.com]

- 2. Usnic acid - Wikipedia [en.wikipedia.org]

- 3. biolichen.com [biolichen.com]

- 4. The Natural Compound Hydrophobic Usnic Acid and Hydrophilic Potassium Usnate Derivative: Applications and Comparisons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. skemman.is [skemman.is]

- 7. Copper usnate - Wikipedia [en.wikipedia.org]

- 8. Copper usnate [medbox.iiab.me]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. Identification and quantitation of usnic acid from the lichen Usnea species of Anatolia and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimization of usnic acid extraction conditions using fractional factorial design | The Lichenologist | Cambridge Core [cambridge.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. books.rsc.org [books.rsc.org]

- 17. WO2012085559A1 - Antibacterial or anti-acne formulations containing usnic acid or an usnate and a metal salt - Google Patents [patents.google.com]

- 18. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Copper Usnate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper usnate, the copper salt of usnic acid, is a coordination complex that has garnered significant interest within the scientific community for its potential therapeutic applications. Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, is known for its diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The complexation of usnic acid with copper can modulate these properties, offering a promising avenue for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of copper usnate, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

The physicochemical properties of copper usnate are crucial for its handling, formulation, and mechanism of action. While comprehensive experimental data for copper usnate is not abundantly available in the public domain, information can be gleaned from studies on related copper-usnic acid complexes and general principles of coordination chemistry.

Table 1: Physical and Chemical Properties of Copper Usnate

| Property | Value | Source/Comment |

| Molecular Formula | C₁₈H₁₄CuO₇ | --INVALID-LINK--[1] |

| Molar Mass | 405.8 g/mol | --INVALID-LINK--[1] |

| Appearance | Greenish-brown solid | Inferred from the synthesis of related copper(II) carboxylate complexes. |

| Melting Point | Decomposes without melting | Typical for many metal-organic complexes. Thermal analysis of related copper complexes shows decomposition at elevated temperatures. |

| Solubility | ||

| Water | Insoluble | |

| Methanol (B129727) | Slightly soluble | |

| Ethanol | Slightly soluble | |

| DMSO | Soluble | |

| Nonpolar organic solvents | Likely soluble | |

| UV-Vis Spectroscopy | λmax ≈ 234 nm, 285 nm, 330 nm | Inferred from the spectra of usnic acid and its complexes. The d-d transitions of the Cu(II) ion may appear as a broad, weak absorption in the 600-800 nm region. |

| Infrared (IR) Spectroscopy | The characteristic C=O stretching vibrations of usnic acid are expected to shift to lower wavenumbers upon coordination to copper. New bands corresponding to Cu-O vibrations may appear in the low-frequency region (around 400-600 cm⁻¹). |

Experimental Protocols

Synthesis of Copper Usnate

Objective: To synthesize copper usnate from usnic acid and a copper(II) salt. This protocol is adapted from general methods for the synthesis of copper carboxylate complexes.

Materials:

-

Usnic acid

-

Copper(II) acetate (B1210297) monohydrate [Cu(OAc)₂·H₂O]

-

Methanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve a specific molar equivalent of usnic acid in methanol in a round-bottom flask with gentle heating and stirring.

-

In a separate beaker, dissolve a stoichiometric amount (e.g., 1:1 or 2:1 molar ratio of usnic acid to copper) of copper(II) acetate monohydrate in a minimal amount of deionized water or methanol.

-

Slowly add the copper(II) acetate solution to the usnic acid solution while stirring continuously.

-

A color change and the formation of a precipitate should be observed, indicating the formation of the copper usnate complex.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.

-

Allow the mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold methanol and then with deionized water to remove any unreacted starting materials and impurities.

-

Dry the resulting copper usnate solid in a desiccator or under vacuum at a low temperature.

Characterization of Copper Usnate

1. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the electronic absorption properties of copper usnate.

-

Protocol:

-

Prepare a dilute solution of copper usnate in a suitable solvent (e.g., DMSO).

-

Record the UV-Vis spectrum over a wavelength range of 200-800 nm using a spectrophotometer.

-

Identify the absorption maxima (λmax) corresponding to the electronic transitions within the usnate ligand and the d-d transitions of the copper(II) ion.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in copper usnate and confirm the coordination of usnic acid to the copper ion.

-

Protocol:

-

Prepare a KBr pellet of the solid copper usnate sample.

-

Record the FTIR spectrum over a wavenumber range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic peaks, paying close attention to the shifts in the carbonyl (C=O) and hydroxyl (O-H) stretching frequencies of usnic acid upon complexation.

-

3. X-ray Crystallography

-

Objective: To determine the precise three-dimensional structure of the copper usnate complex.

-

Protocol:

-

Grow single crystals of copper usnate suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution or by vapor diffusion techniques.

-

Mount a single crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Collect diffraction data at a specific temperature (often low temperature, e.g., 100 K).

-

Solve and refine the crystal structure using appropriate software to obtain bond lengths, bond angles, and the overall coordination geometry around the copper center. A study by Takani et al. (2002) performed X-ray crystal structure analysis on a related copper-usnic acid complex, which can serve as a valuable reference.

-

Biological Activities and Signaling Pathways

Copper usnate exhibits a range of biological activities, primarily stemming from the combined effects of usnic acid and the copper ion. The proposed mechanisms often involve the generation of reactive oxygen species (ROS) and the subsequent modulation of key cellular signaling pathways.

Antimicrobial and Antiviral Activity

Copper compounds are well-known for their broad-spectrum antimicrobial and antiviral properties[2]. The primary mechanisms are believed to involve:

-

Disruption of Cell Membranes: Copper ions can interact with the cell membranes of bacteria and the envelopes of viruses, leading to increased permeability and leakage of cellular contents.

-

Generation of Reactive Oxygen Species (ROS): Copper ions can catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions. These ROS can damage cellular components such as lipids, proteins, and nucleic acids[2].

-

Inhibition of Essential Enzymes and Proteins: Copper can bind to sulfhydryl groups in proteins, leading to their inactivation and disruption of critical metabolic pathways.

-

DNA Damage: ROS generated by copper can cause oxidative damage to DNA, leading to mutations and cell death.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

-

Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Spread the inoculum evenly onto the surface of an appropriate agar (B569324) medium in a petri dish.

-

Create wells in the agar using a sterile cork borer.

-

Add a known concentration of a copper usnate solution (dissolved in a suitable solvent like DMSO) to the wells.

-

Include positive (a known antibiotic) and negative (solvent only) controls.

-

Incubate the plates under appropriate conditions for the specific microorganism.

-

Measure the diameter of the zone of inhibition around each well, which indicates the extent of antimicrobial activity[3].

Experimental Protocol: Antiviral Plaque Reduction Assay

-

Seed a monolayer of susceptible host cells in a multi-well plate.

-

Prepare serial dilutions of the copper usnate solution.

-

Pre-incubate the virus with the different concentrations of copper usnate.

-

Infect the cell monolayers with the virus-copper usnate mixtures.

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.

-

Incubate the plates until plaques (zones of cell death) are visible.

-

Stain the cells and count the number of plaques. The reduction in plaque number compared to the virus-only control indicates the antiviral activity[4].

Anti-inflammatory Activity

Copper complexes have been investigated for their anti-inflammatory properties[5][6]. The mechanism is thought to involve the modulation of inflammatory signaling pathways, potentially through the regulation of ROS levels.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

-

Prepare a solution of bovine serum albumin (BSA).

-

Mix the BSA solution with different concentrations of the copper usnate solution.

-

Use a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) as a positive control.

-

Induce denaturation by heating the solutions.

-

Measure the turbidity of the solutions using a spectrophotometer. The inhibition of denaturation is a measure of the anti-inflammatory activity.

Signaling Pathways Modulated by Copper

Copper ions are known to influence several key signaling pathways, often initiated by the generation of intracellular ROS.

Copper-Induced ROS and NF-κB Activation

Elevated intracellular copper levels can lead to oxidative stress through the production of ROS. This oxidative stress can, in turn, activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.

Copper-Induced MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Copper-induced ROS can also lead to the activation of MAPK pathways such as the ERK, JNK, and p38 pathways.

Conclusion

Copper usnate is a promising compound with a rich chemical profile and diverse biological activities. While further research is needed to fully elucidate its physicochemical properties and therapeutic potential, this guide provides a solid foundation for researchers and drug development professionals. The provided experimental protocols offer a starting point for the synthesis, characterization, and biological evaluation of copper usnate. The outlined signaling pathways highlight the molecular mechanisms that may underlie its observed effects, paving the way for the rational design of novel copper-based therapeutics.

References

- 1. Usnate copper [WHO-DD] | C18H14CuO7 | CID 165411912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Novel Role for Copper in Ras/Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of Copper Usnate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of copper usnate, a complex formed between the divalent copper ion (Cu²⁺) and usnic acid. Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, is known for its antimicrobial, antiviral, and other biological activities. The chelation of usnic acid with metal ions like copper can modulate its therapeutic properties. Understanding the structural and electronic changes upon complexation is crucial for the development of new metallodrugs. This guide details the application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the characterization of copper usnate.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are indispensable tools for elucidating the structure, bonding, and electronic properties of molecules. In the context of copper usnate, these methods allow for the confirmation of complex formation, identification of the ligand's coordination sites to the metal ion, and investigation of the electronic environment of the copper center.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy probes the vibrational modes of molecules. By comparing the FT-IR spectrum of usnic acid with that of copper usnate, it is possible to identify the functional groups involved in the coordination to the copper ion.

Data Presentation

Table 1: Key FT-IR Vibrational Frequencies for Usnic Acid and Expected Shifts in Copper Usnate

| Functional Group | Usnic Acid (cm⁻¹) | Copper Usnate (Expected Shift) | Reference |

| Phenolic O-H stretch | 3400-3200 (broad) | Disappearance or significant broadening/weakening | [1] |

| C=O (acetyl) stretch | ~1695 | Shift to lower wavenumber | [2] |

| C=O (ring ketone) stretch | ~1625 | Shift to lower wavenumber | [2] |

| C-O-C (ether) stretch | ~1288 | Minor shift | [1] |

| Aromatic C=C stretch | 1600-1550 | Shift and/or change in intensity | [1] |

| Cu-O stretch | N/A | Appearance of new bands in the low-frequency region (~600-400 cm⁻¹) | [3] |

Note: The exact peak positions can vary depending on the sample preparation and the instrument.

Experimental Protocol: FT-IR Spectroscopy

A common method for preparing solid samples for FT-IR analysis is the KBr pellet technique.

-

Sample Preparation: A small amount of the sample (1-2 mg of copper usnate) is ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: The mixture is then transferred to a pellet-forming die and pressed under high pressure (8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.[1]

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules in solution. However, the analysis of copper(II) complexes, such as copper usnate, presents significant challenges due to the paramagnetic nature of the Cu²⁺ ion.

The Challenge of Paramagnetism

The unpaired electron in the d-orbital of Cu²⁺ creates a strong magnetic field that can significantly affect the NMR signals of the coordinating ligand. This results in:

-

Signal Broadening: The paramagnetic center induces rapid relaxation of the nuclear spins, leading to very broad NMR signals that can be difficult or impossible to detect.

-

Large Chemical Shift Spreads: The interaction with the unpaired electron can cause large shifts in the resonance frequencies of the ligand's protons and carbons, often outside the typical spectral window for diamagnetic molecules.

Due to these effects, obtaining well-resolved ¹H and ¹³C NMR spectra for copper usnate is generally not feasible with standard NMR techniques. While specialized paramagnetic NMR techniques exist, they are complex and not routinely available. Therefore, NMR is primarily used to characterize the diamagnetic ligand, usnic acid.

Data Presentation

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for Usnic Acid

| ¹H NMR (in CDCl₃) | δ (ppm) | ¹³C NMR (in CDCl₃) | δ (ppm) |

| -OH (phenolic) | 13.31 | C=O (acetyl) | 201.7 |

| -OH (phenolic) | 11.03 | C=O (ring) | 198.1, 191.6 |

| =CH- | 5.98 | Aromatic/Enol C | 179.3, 164.0, 157.5, 105.3, 103.8, 101.5 |

| -COCH₃ | 2.68, 2.67 | Quaternary C | 109.4, 98.2, 59.1 |

| -CH₃ | 2.11, 1.77 | -COCH₃ | 32.2, 31.4 |

| -CH₃ | 27.9, 7.5 |

Data compiled from various sources. Exact values may vary based on solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy of Usnic Acid

-

Sample Preparation: Approximately 5-10 mg of usnic acid is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR: A standard one-pulse sequence is used. The spectral width is typically set from -2 to 15 ppm.

-

¹³C NMR: A proton-decoupled pulse sequence is used. The spectral width is typically set from 0 to 220 ppm. A larger number of scans is required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The complexation of usnic acid with copper(II) leads to changes in the electronic absorption spectrum, which can be used to confirm complex formation and study the coordination environment of the copper ion.

Data Presentation

Table 3: UV-Vis Absorption Maxima (λmax) for Usnic Acid and Copper Usnate

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Usnic Acid | Ethanol | ~232, ~282 | Not specified | [3] |

| Copper(II) ion (aq) | Water | ~810 (broad) | Low | [4] |

| Copper Usnate | Various | Shift in ligand bands and appearance of d-d transition band | Dependent on complex | [5][6] |

The UV-Vis spectrum of copper usnate is expected to show a combination of intense ligand-based π-π* transitions (shifted from those of free usnic acid) and a broad, low-intensity band in the visible region (typically 600-900 nm) corresponding to the d-d electronic transitions of the Cu²⁺ ion. The position and intensity of this d-d band are sensitive to the geometry of the copper coordination sphere.

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Stock solutions of usnic acid and a copper(II) salt (e.g., CuSO₄·5H₂O) of known concentrations are prepared in a suitable solvent (e.g., ethanol, methanol, or a buffer solution). The copper usnate complex is then formed by mixing the solutions in the desired stoichiometric ratio.

-

Data Acquisition: The UV-Vis absorption spectrum is recorded using a double-beam spectrophotometer, typically in the range of 200-1100 nm. A cuvette containing the pure solvent is used as a reference.

-

Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding absorbance values are determined. For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations.[7][8]

Visualization of Workflows and Structures

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of copper usnate.

Key Functional Groups and Expected Spectroscopic Signals

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chem.purdue.edu [chem.purdue.edu]

- 8. genchem.chem.umass.edu [genchem.chem.umass.edu]

The Biological Role of Copper Usnate in Lichens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lichens, symbiotic organisms comprising a fungal partner (mycobiont) and a photosynthetic partner (photobiont), are known to produce a diverse array of secondary metabolites. Among these, usnic acid is a well-studied dibenzofuran (B1670420) derivative with a range of biological activities. In environments with elevated copper levels, lichens can form copper usnate, a chelate complex. This technical guide provides an in-depth exploration of the biological role of copper usnate in lichens, summarizing its formation, physiological functions, and antimicrobial properties. The guide consolidates quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug development.

Introduction

Lichens are remarkable for their ability to thrive in harsh environments, a resilience often attributed to their unique secondary metabolites. Usnic acid, a yellowish pigment found in many lichen species, is known for its photoprotective, antimicrobial, and antiviral properties. In the presence of heavy metals such as copper, which can be toxic at high concentrations, lichens have evolved mechanisms to mitigate cellular damage. One such mechanism is the chelation of metal ions by secondary metabolites. The formation of copper usnate represents a key strategy in copper detoxification and tolerance for certain lichen species. This document delves into the multifaceted biological role of this intriguing metallo-organic complex.

Formation and Physicochemical Properties of Copper Usnate

Usnic acid possesses two acidic hydroxyl groups that can participate in chelation with divalent metal ions like copper (Cu²⁺). The formation of copper usnate is a complexation reaction where the usnic acid molecule acts as a bidentate ligand, binding to the copper ion. The exact stoichiometry and stability of this complex can be influenced by environmental pH and the presence of other competing ions.

Biological Roles of Copper Usnate in Lichens

The formation of copper usnate in lichens appears to serve two primary biological roles: detoxification of excess copper and enhanced antimicrobial activity.

Role in Copper Tolerance and Detoxification

Lichens growing on copper-rich substrates, such as mine tailings, often accumulate high concentrations of this metal. Unbound copper ions can induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage, including lipid peroxidation, protein oxidation, and inhibition of photosynthetic processes.

By chelating free copper ions, usnic acid is thought to sequester them in a less bioavailable form, preventing them from participating in harmful redox reactions. This detoxification mechanism is a key component of the copper tolerance strategy in some lichen species. However, it is important to note that the presence of usnic acid alone does not universally confer copper tolerance across all lichen species, suggesting a complex interplay of various tolerance mechanisms.

Antimicrobial Properties

Both usnic acid and copper are known for their antimicrobial properties. The formation of copper usnate can lead to synergistic or enhanced antimicrobial effects. While specific Minimum Inhibitory Concentration (MIC) values for copper usnate are not extensively reported, the known mechanisms of its components suggest a potent antimicrobial action. Copper ions can disrupt microbial cell membranes, denature proteins, and interfere with enzymatic activity. Usnic acid is known to inhibit bacterial DNA and RNA synthesis. The combined action in the copper usnate complex could therefore target multiple cellular processes in pathogenic microorganisms.

Quantitative Data

The following tables summarize quantitative data gathered from various studies on the effects of copper on lichens and the antimicrobial properties of related compounds.

Table 1: Effect of Copper on Physiological Parameters of Lichens

| Lichen Species | Copper Concentration | Parameter Measured | Observed Effect | Reference |

| Ramalina farinacea | 50 mg/L | Fv/Fm (Photosynthetic efficiency) | Significant decrease | [1] |

| Ramalina farinacea | 100 mg/L | Malondialdehyde (MDA) content | Significant increase | [1] |

| Ramalina farinacea | 500 mg/L | Malondialdehyde (MDA) content | Significant increase | [1] |

| Evernia prunastri | 100 µM | Chlorophyll a/b ratio | Significant decrease after 24h | [2] |

| Evernia prunastri | 250 µM | Total carotenoids | Significant decrease after 4h | [2] |

| Dermatocarpon luridum | 0.50 mM | Protein concentration | Significant decrease | [3] |

| Dermatocarpon luridum | 0.50 mM | Superoxide Dismutase (SOD) activity | Significant increase | [3] |

| Dermatocarpon luridum | 0.50 mM | Ascorbate Peroxidase (APX) activity | Significant increase | [3] |

Table 2: Minimum Inhibitory Concentration (MIC) of Copper Compounds Against Various Microorganisms

| Compound | Microorganism | MIC | Reference |

| Copper sulfate | Escherichia coli | 1.56 mg/mL | [4] |

| Copper nitrate | Escherichia coli | 1.56 mg/mL | [4] |

| Copper nanoparticles | Candida albicans ATCC 10231 | 129.7 µg/mL | [1] |

| Copper oxide nanoparticles | Candida albicans ATCC SC5314 | 35.5 µg/mL | [5] |

| Copper nanoparticles | Aspergillus niger | 1.5% concentration | [6] |

Note: Data for copper usnate is limited; this table provides context from related copper compounds.

Experimental Protocols

This section details key experimental methodologies for studying the biological role of copper usnate in lichens.

Extraction and Quantification of Usnic Acid

Objective: To extract and quantify the usnic acid content from lichen thalli.

Protocol: Heat Reflux Extraction

-

Sample Preparation: Air-dry lichen thalli and grind them into a fine powder.

-

Extraction:

-

Place a known weight of the powdered lichen (e.g., 10 g) into a round-bottom flask.

-

Add acetone (B3395972) at a solid-to-solvent ratio of 1:10 to 1:20 (w/v) (e.g., 100-200 mL).

-

Set up a reflux apparatus and heat the mixture to the boiling point of acetone.

-

Maintain a gentle reflux for 60 minutes.

-

-

Filtration: After cooling, filter the extract to separate the lichen material from the acetone solution.

-

Concentration: Concentrate the filtrate using a rotary evaporator to precipitate crude usnic acid.

-

Purification (optional): Recrystallize the crude usnic acid from a minimal amount of hot acetone followed by the addition of ethanol.

Protocol: High-Performance Liquid Chromatography (HPLC) Quantification

-

Standard Preparation: Prepare a stock solution of usnic acid standard in acetone (e.g., 1 mg/mL) and create a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known weight of the dried extract in acetone and filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm).

-

Mobile Phase: A mixture of methanol (B129727) and 1% phosphoric acid in water (e.g., 85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 282 nm.

-

-

Analysis: Inject the standard solutions and the sample extract into the HPLC system. Identify the usnic acid peak by comparing the retention time with the standard.

-

Quantification: Construct a calibration curve from the standard solutions and use the regression equation to calculate the concentration of usnic acid in the sample.

Assessment of Copper Toxicity on Lichen Physiology

Objective: To evaluate the physiological response of lichens to copper exposure.

Protocol: Copper Exposure and Measurement of Oxidative Stress

-

Lichen Acclimation: Clean lichen thalli of any debris and acclimate them in a controlled environment.

-

Copper Treatment: Prepare solutions of CuSO₄ in deionized water at various concentrations (e.g., 0, 50, 100, 250, 500 µM). Immerse the lichen samples in the copper solutions for a defined period (e.g., 24 or 48 hours).

-

Measurement of Malondialdehyde (MDA) Content (Indicator of Lipid Peroxidation):

-

Homogenize a known weight of fresh lichen tissue in a suitable buffer (e.g., trichloroacetic acid solution).

-

Add thiobarbituric acid (TBA) reagent and incubate at 95°C for 30 minutes.

-

Cool the reaction mixture and centrifuge to pellet debris.

-

Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).

-

Calculate the MDA concentration using its molar extinction coefficient.

-

-

Measurement of Antioxidant Enzyme Activity (e.g., Superoxide Dismutase - SOD):

-

Homogenize fresh lichen tissue in an extraction buffer (e.g., phosphate (B84403) buffer) on ice.

-

Centrifuge the homogenate at high speed and low temperature to obtain the crude enzyme extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

Perform the SOD activity assay, which is typically based on the inhibition of the photoreduction of nitroblue tetrazolium (NBT). The absorbance is measured spectrophotometrically.

-

Express SOD activity in units per milligram of protein.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual relationships and experimental workflows.

Conclusion

Copper usnate plays a significant, albeit complex, role in the biology of lichens, particularly in environments with high copper concentrations. Its formation serves as a detoxification mechanism by sequestering toxic copper ions and may also enhance the innate antimicrobial properties of its constituent parts. This technical guide has provided a consolidated overview of the current understanding of copper usnate, presenting quantitative data, detailed experimental protocols, and conceptual diagrams to aid researchers. Further investigation is warranted to elucidate the precise stability constant of the copper-usnate complex, to determine specific MIC values of copper usnate against a broader range of microorganisms, and to unravel the detailed signaling pathways affected by this complex in both lichens and their microbial adversaries. Such research will undoubtedly contribute to a deeper understanding of lichen ecophysiology and may pave the way for novel applications in drug development and bioremediation.

References

- 1. Dual antifungal activity against Candida albicans of copper metallic nanostructures and hierarchical copper oxide marigold-like nanostructures grown in situ in the culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 3. Identification and determination of usnic acid and fatty acid from various lichen species in arequipa, Peru, as well as antibacterial and antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Copper Salts on Escherichia coli and Enterococcus faecalis Biofilms in Pipeline Systems: Implications for Microbial Control and Hydraulic Performance | MDPI [mdpi.com]

- 5. Highly Antifungal Activity of Biosynthesized Copper Oxide Nanoparticles against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Properties of Copper Nanoparticles against Aspergillus niger | Scholars Middle East Publishers [saudijournals.com]

A Comprehensive Technical Review of Copper Usnate and Its Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of copper usnate, a salt derived from the lichen metabolite usnic acid, and its emerging derivatives. This document consolidates current research on their synthesis, biological activities—with a focus on anticancer and antimicrobial properties—and the underlying molecular mechanisms. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, critical biological pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the compound's potential in drug development.

Introduction

Usnic acid, a secondary metabolite predominantly found in lichens of the Usnea genus, has long been recognized for its diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties[1]. However, its therapeutic application has been hampered by issues such as poor water solubility and potential hepatotoxicity[2][3]. To overcome these limitations and enhance its pharmacological profile, researchers have explored the synthesis of usnic acid derivatives, including its metal complexes.

Copper usnate is the copper salt of usnic acid. The chelation of usnic acid with copper(II) ions is a promising strategy, as copper complexes are known to possess significant biological activities. The coordination of metal ions with organic ligands can enhance the therapeutic efficacy of the parent compound, often through mechanisms involving redox activity and interactions with biological macromolecules[4][5]. This review focuses on the synthesis, characterization, and biological evaluation of copper usnate and related derivatives, providing a technical foundation for further research and development.

Synthesis and Characterization

The synthesis of copper usnate and its derivatives typically involves the reaction of usnic acid or its modified forms with a suitable copper salt, most commonly copper(II) sulfate (B86663) or copper(II) chloride, in a methanolic or ethanolic solution.

General Synthesis of Metal-Usnic Acid Complexes

A common method for synthesizing copper(II) complexes of usnic acid derivatives involves the following conceptual steps. This workflow illustrates the general procedure for creating a Schiff base derivative of usnic acid and its subsequent complexation with a copper salt.

Caption: General workflow for the synthesis of a Copper(II)-Usnate derivative.

Experimental Protocol: Synthesis of a Copper(II) Schiff Base Complex

This protocol is adapted from methodologies for synthesizing copper(II) complexes with Schiff base ligands derived from aromatic aldehydes and amines[4][6].

-

Ligand Preparation: An ethanolic solution of usnic acid (1.0 mmol) is mixed with an equimolar amount of a selected primary amine (1.0 mmol) in ethanol.

-

The mixture is stirred at room temperature for 2 hours and then refluxed for 3 hours.

-

Upon cooling, the resulting Schiff base ligand precipitates and is collected.

-

Complex Synthesis: A methanolic solution of the synthesized ligand (1.0 mmol) is added to a methanolic solution containing an equimolar amount of copper(II) chloride (CuCl₂) or copper(II) bromide (CuBr₂) (1.0 mmol).

-

The reaction mixture is stirred and refluxed for 4 hours.

-

The solid product that forms is collected by filtration, washed with cold methanol and water, and then dried under vacuum to yield the final copper(II) complex[4].

Characterization of the resulting complexes is typically performed using elemental analysis, Fourier-Transform Infrared (FT-IR) spectroscopy, UV-Visible spectroscopy, and sometimes X-ray crystallography to confirm the structure and coordination geometry[4][7].

Biological Activities and Efficacy

Copper usnate and its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The complexation with copper often enhances the biological activity compared to the parent usnic acid ligand.

Anticancer Activity

Numerous studies have shown that copper complexes, including those with usnic acid derivatives, exhibit potent cytotoxic effects against a variety of human cancer cell lines. The activity is often attributed to the ability of these compounds to induce apoptosis, generate reactive oxygen species (ROS), and interfere with critical cellular processes.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various usnic acid derivatives and related copper complexes against several cancer cell lines.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |

| Usnic Acid-Pd(II)/Cu(II) Acylhydrazones | HeLa | 1.8 - 86.0 | Not Specified | |

| Usnic Acid-1,8-diaminooctane Conjugate | Various Cancer Cells | 3 - 14 | Not Specified | |

| Usnic Acid Enamines | MCF-7 | 0.16 - 2.0 | Not Specified | |

| Usnic Acid-derived Isoxazole (2a, 2b) | MCF-7, PC-3 | ~3 | 48 | [8] |

| Usnic Acid-derived Isoxazole (2a, 2b) | HeLa | ~1 | 48 | [8] |

| Copper(II) Thiosemicarbazone Complex (1a) | HeLa | Potent (value not specified) | Not Specified | [4] |

| Copper(II)-Lapachol Complex (with 1,10-phenanthroline) | HeLa, HepG-2, HT-29 | 0.15 - 2.41 | Not Specified | [9] |

| Copper(II)-Lapachol Complexes (1, 2, 5) | A2780, MCF-7, PC-3, etc. | ~0.6 | 24 | [9] |

| Copper(II) Arylthiourea Complex (1) | SW620 (metastatic colon) | 3.3 ± 0.2 | 72 | [2] |

| Copper(II) Arylthiourea Complex (8) | PC3 (metastatic prostate) | 4.3 ± 0.5 | 72 | [2] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and cytotoxicity[5][10][11].

-

Cell Plating: Cancer cells are seeded into 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compounds (copper usnate or its derivatives) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium. The cells are then treated with these various concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 10 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2 to 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The culture medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in DMF/acetic acid) is added to each well to dissolve the purple formazan crystals formed by viable cells[12].

-

Absorbance Reading: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Copper compounds are well-known for their broad-spectrum antimicrobial properties[13]. Copper usnate combines the inherent antibacterial activity of usnic acid, which is particularly effective against Gram-positive bacteria, with the potent antimicrobial action of copper ions[14].

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents MIC values for various copper compounds against selected bacterial strains.

| Compound/Agent | Bacterial Strain | MIC (µg/mL) | Reference |

| Copper Sulfate | Enterobacteriaceae isolates | 100 - 400 | [15] |

| Copper Sulfate | Staphylococcus isolates | ~400 | [15] |

| Copper Sulfate | Pseudomonas isolates | ~400 | [15] |

| CuO Nanoparticles (~33 nm) | Proteus vulgaris | 160 | [16] |

| CuO Nanoparticles (~33 nm) | Escherichia coli | 200 | [16] |

| CuO Nanosheets | Bacillus subtilis | 220 | [16] |

| CuO Nanosheets | Micrococcus luteus | 200 | [16] |

| Schiff Base Cu(II) Complex | Staphylococcus aureus | 32 | [17] |

| Schiff Base Cu(II) Complex | Escherichia coli | 64 | [17] |

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent[17][18].

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted (two-fold) in the broth medium across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth. The results can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Mechanisms of Action

The biological effects of copper usnate and its derivatives are multifaceted. The primary mechanisms involve the induction of oxidative stress and the activation of apoptotic signaling pathways.

Induction of Apoptosis via the Mitochondrial Pathway

A common mechanism of action for usnic acid and many anticancer copper complexes is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This process is characterized by the generation of ROS, disruption of the mitochondrial membrane potential, and a cascade of protein activations.

References

- 1. Usnic acid alleviates inflammatory responses and induces apoptotic signaling through inhibiting NF-ĸB expressions in human oral carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Usnic acid induces apoptosis in human gastric cancer cells through ROS generation and DNA damage and causes up-regulation of DNA-PKcs and γ-H2A.X phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. (+)-Usnic Acid Induces ROS-dependent Apoptosis via Inhibition of Mitochondria Respiratory Chain Complexes and Nrf2 Expression in Lung Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strong in vitro anticancer activity of copper(ii) and zinc(ii) complexes containing naturally occurring lapachol: cellular effects in ovarian A2780 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. scribd.com [scribd.com]

- 13. Size-dependent antimicrobial properties of CuO nanoparticles against Gram-positive and -negative bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Nano-Agents: The Copper Age - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. protocols.io [protocols.io]

Unveiling Copper Usnate: A Deep Dive into its Early Research and Discovery

For Immediate Release

This technical whitepaper provides a comprehensive overview of the early research and discovery of copper usnate, a compound derived from the lichen metabolite usnic acid. It is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational science of this antimicrobial agent. The document details early synthesis methods, physicochemical characterization, and the initial explorations of its biological activity, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Introduction: The Genesis of a Natural Antimicrobial

Usnic acid, a dibenzofuran (B1670420) derivative, was first isolated from lichens in 1844.[1] Its unique chemical structure and observed biological properties prompted further investigation into its potential applications. The antimicrobial prowess of usnic acid and its salts, including copper usnate, became a significant area of research, particularly from the mid-20th century onwards.[2][3] This early work laid the groundwork for understanding the therapeutic potential of this natural product derivative. Copper usnate, the copper salt of usnic acid, emerged as a compound of interest due to the well-established antimicrobial properties of both its constituent parts: usnic acid and copper.

Early Synthesis and Physicochemical Characterization

Experimental Protocol: Synthesis of Copper Usnate

The probable early synthesis of copper usnate would have involved the reaction of usnic acid with a suitable copper(II) salt in an appropriate solvent. The following protocol is a likely representation of the methods used in the mid-20th century.

Materials:

-

(+)-Usnic acid (isolated from lichens)

-

Copper(II) acetate (B1210297) monohydrate [Cu(CH₃COO)₂·H₂O] or Copper(II) sulfate (B86663) pentahydrate [CuSO₄·5H₂O]

-

Ethanol (B145695) or Acetone

-

Distilled water

Procedure:

-

A solution of usnic acid was prepared by dissolving a known quantity in a suitable organic solvent, such as ethanol or acetone.

-

An aqueous solution of a copper(II) salt, like copper(II) acetate or copper(II) sulfate, was prepared separately.

-

The copper(II) salt solution was added dropwise to the usnic acid solution with constant stirring.

-

The formation of a precipitate, copper usnate, would be observed. The color of the precipitate is typically green.

-

The reaction mixture was stirred for a specified period to ensure complete reaction.

-

The precipitate was then collected by filtration, washed with distilled water and the organic solvent to remove any unreacted starting materials, and subsequently dried.

Physicochemical Properties

Early characterization of copper usnate would have relied on the analytical techniques available at the time. The following table summarizes the fundamental physicochemical properties of copper usnate.

| Property | Value |

| Molecular Formula | C₁₈H₁₄CuO₇ |

| Molecular Weight | 405.85 g/mol |

| Appearance | Green solid |

| Solubility | Insoluble in water |

Early Investigations into Antimicrobial Activity

The primary therapeutic interest in copper usnate stemmed from its antimicrobial properties. Early studies focused on its efficacy against various pathogenic microorganisms. A notable clinical application of copper usnate was in the treatment of tinea pedis (athlete's foot), demonstrating its antifungal activity.[2][3]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of copper usnate was likely assessed using methods such as the agar (B569324) diffusion assay or broth dilution method to determine the minimum inhibitory concentration (MIC).

Agar Diffusion Method (Disk Diffusion):

-

A petri dish containing a suitable agar medium was uniformly inoculated with a suspension of the test microorganism.

-

A sterile paper disc impregnated with a known concentration of copper usnate was placed on the surface of the agar.

-

The plate was incubated under appropriate conditions for the specific microorganism.

-

The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) was measured to determine the extent of the antimicrobial activity.

Broth Dilution Method:

-

A series of tubes containing sterile growth medium were prepared.

-

Copper usnate was added to the tubes in decreasing concentrations.

-

Each tube was inoculated with a standardized suspension of the test microorganism.

-

The tubes were incubated, and the lowest concentration of copper usnate that prevented visible growth was recorded as the Minimum Inhibitory Concentration (MIC).

Early Antimicrobial Efficacy Data

While specific MIC values from the earliest studies are not widely documented in modern databases, research from the mid to late 20th century confirmed the activity of usnic acid and its derivatives against a range of pathogens. For instance, (+)-usnic acid has shown in vitro efficacy against Staphylococcus epidermidis, S. aureus, and S. haemolyticus with MICs of 3.12, 12.5, and 12.5 µg/mL, respectively.[2] It was also found to be effective against Mycobacterium tuberculosis at low concentrations.[2] It is reasonable to infer that early investigations into copper usnate would have yielded similar findings, likely demonstrating enhanced or synergistic activity due to the presence of copper.

Signaling Pathways and Mechanisms of Action (A Modern Perspective)

The precise molecular mechanisms of copper usnate's antimicrobial action were not understood in the early days of its research. However, modern understanding allows us to postulate the likely pathways involved. The antimicrobial effect is believed to be a synergistic action of both the usnic acid and copper ions.

Diagram of Postulated Antimicrobial Mechanism:

Caption: Postulated synergistic antimicrobial mechanism of copper usnate.

Experimental and Logical Workflows

The early research into copper usnate would have followed a logical progression from isolation and synthesis to characterization and biological evaluation.

Diagram of Early Research Workflow:

Caption: Logical workflow of early copper usnate research.

Conclusion

The early research into copper usnate, built upon the foundation of usnic acid's discovery, identified a promising natural antimicrobial agent. While the detailed experimental data from the earliest studies are not extensively preserved in modern digital archives, the established timeline and subsequent research confirm the long-standing interest in its therapeutic potential. The synthesis, based on fundamental chemical principles, and the observed antimicrobial efficacy, particularly its use in treating fungal infections, highlight the pioneering work in the field of natural product chemistry and pharmacology. This historical perspective provides a valuable context for contemporary research into novel antimicrobial agents derived from natural sources.

References

Toxicological Profile of Copper Usnate: A Technical Guide for Researchers

Executive Summary

Copper Usnate is the copper salt of usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species. While it has been investigated for its antimicrobial properties, a formal toxicological profile remains unestablished. This guide synthesizes the known toxicological data for copper and its compounds, and for usnic acid, to provide an inferred profile for Copper Usnate. The primary toxicological concerns are anticipated to be related to the known effects of its components: copper's potential for inducing oxidative stress and gastrointestinal and hepatic effects, and usnic acid's significant hepatotoxicity.

Toxicological Profile of Copper and its Compounds

Copper is an essential trace element, but it can be toxic at high concentrations. The toxicity of copper is influenced by its chemical form, solubility, and the route of exposure.

Acute Toxicity

Ingestion of high amounts of copper salts can lead to significant gastrointestinal distress, including nausea, vomiting, and abdominal pain.[1] In severe cases, systemic absorption can result in hepatic and renal injury.[2] The oral LD50 for copper nanoparticles in mice has been reported as 413 mg/kg, while for cupric ions (from CuCl2·2H2O), it is 110 mg/kg, indicating moderate toxicity.[3][4] Micro-sized copper particles are considered practically non-toxic, with an LD50 greater than 5000 mg/kg.[3][4]

Cytotoxicity

In vitro studies have demonstrated that copper nanoparticles and ions can induce cytotoxicity in various cell lines. The primary mechanism of copper-induced cytotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and damage to cellular components.[5][6] The cytotoxicity of copper nanoparticles is also size-dependent, with smaller particles often exhibiting greater toxicity.[7][8]

Genotoxicity

Copper compounds have been shown to induce genotoxic effects. Both single and double-strand DNA breaks have been observed in cells exposed to copper-zinc alloy nanoparticles.[9] Studies in mice have shown that oral administration of copper can induce DNA damage in blood cells.[10] The genotoxicity is often linked to the production of ROS.[9]

In Vivo Toxicity

Animal studies have identified the liver, kidneys, and spleen as target organs for copper nanoparticle toxicity.[3][4] Inhalation of copper dust and fumes can cause respiratory irritation.[2] Chronic exposure to high levels of copper can lead to its accumulation in the liver, potentially causing liver damage.[1]

Tabulated Summary of Copper Toxicity Data

| Endpoint | Test System | Compound | Result | Reference |

| Oral LD50 | Mice | Copper Nanoparticles (23.5 nm) | 413 mg/kg | [3][4] |

| Oral LD50 | Mice | Cupric Ions (CuCl2·2H2O) | 110 mg/kg | [3][4] |

| Oral LD50 | Mice | Micro-copper Particles (17 µm) | >5000 mg/kg | [3][4] |

| Cytotoxicity (LD50) | Human Liver Carcinoma (HepG2) cells | Copper Sulfate | 220.5 ± 23.8 µg/mL (48h exposure) | [11] |

| Genotoxicity | Human Lung Epithelial (BEAS-2B) cells | Copper-Zinc Alloy Nanoparticles | Induction of chromosomal damage, single and double-strand DNA breaks | [9] |

| Genotoxicity | Mice (in vivo) | Copper | DNA damage in whole blood cells | [10] |

| Target Organs (in vivo) | Mice | Copper Nanoparticles | Kidney, Liver, Spleen | [3][4] |

Toxicological Profile of Usnic Acid

Usnic acid is a well-studied lichen metabolite with known biological activities, but its use has been associated with significant hepatotoxicity.[8][9][11]

Acute and Chronic Toxicity

Oral intake of usnic acid has been linked to severe liver injury in humans, with daily doses of 300–1350 mg over several weeks leading to hepatotoxicity.[11] Animal studies have reported oral LD50 values for usnic acid in mice as 838 mg/kg and in rabbits as 500 mg/kg.[3]

Cytotoxicity

Usnic acid has demonstrated cytotoxic effects against a range of cancer cell lines in vitro.[12] The IC50 values vary depending on the cell line and exposure time.[12] For example, in human breast cancer cells (MCF-7), the IC50 after 72 hours of exposure has been reported to be between 11.2 µM and 105.4 µM.[12] The cytotoxic mechanism is linked to the uncoupling of oxidative phosphorylation in mitochondria.[1][8][13]

Genotoxicity

The genotoxicity of usnic acid is somewhat controversial. Some in vitro studies on V79 cells have shown that usnic acid can cause DNA damage at high concentrations in the Comet assay, but not in the micronucleus assay.[2][8] In vivo studies in mice did not show genotoxic effects.[2] However, another study in mice did report DNA damage in liver and kidney cells after oral administration.[7][[“]]

Hepatotoxicity